Distinct Amide Substituent Relative to Microtubule-Targeting Rhodanine Amides
The target compound carries a meta-benzoic acid amide group, in contrast to the extensively studied N-phenylacetamide series. In the closest published analog series, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives, the most potent compound I20 showed IC50 values of 7.0–20.3 µM against A549, PC-3, and HepG2 cancer cell lines and was identified as a microtubule stabilizer . The meta-benzoic acid substitution in 303792-63-4 introduces a hydrogen-bond donor/acceptor and an ionizable carboxyl group not present in the N-phenyl series, which is predicted to alter both the binding mode and the pharmacokinetic profile, though direct comparative biological data for the target compound itself are absent from the current literature.
| Evidence Dimension | Antiproliferative activity and mechanism of action |
|---|---|
| Target Compound Data | Not available in published literature |
| Comparator Or Baseline | Analog I20 (N-phenylacetamide series): IC50 7.0–20.3 µM (A549, PC-3, HepG2); microtubule stabilizer |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | In vitro cell proliferation assay; tubulin polymerization assay; immunofluorescence microscopy |
Why This Matters
This meta-benzoic acid amide offers a distinct chemical vector for SAR exploration relative to the well-characterized N-phenylacetamide microtubule stabilizers, warranting procurement for de novo screening rather than assuming functional equivalence.
